molecular formula C23H16Cl2F3N3O B2472858 4-(2,4-Dichlorophenyl)-2-morpholino-6-[3-(trifluoromethyl)phenyl]nicotinonitrile CAS No. 341964-98-5

4-(2,4-Dichlorophenyl)-2-morpholino-6-[3-(trifluoromethyl)phenyl]nicotinonitrile

Cat. No.: B2472858
CAS No.: 341964-98-5
M. Wt: 478.3
InChI Key: GGNCZLWIKFMQBU-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenyl)-2-morpholino-6-[3-(trifluoromethyl)phenyl]nicotinonitrile is a complex organic compound that features a nicotinonitrile core substituted with dichlorophenyl, morpholino, and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorophenyl)-2-morpholino-6-[3-(trifluoromethyl)phenyl]nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dichlorobenzaldehyde with morpholine to form an intermediate, which is then subjected to further reactions with 3-(trifluoromethyl)benzaldehyde and nicotinonitrile under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow microreactor systems to ensure precise control over reaction parameters and improve yield. The use of such advanced technologies allows for the efficient scaling up of the synthesis process while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenyl)-2-morpholino-6-[3-(trifluoromethyl)phenyl]nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

4-(2,4-Dichlorophenyl)-2-morpholino-6-[3-(trifluoromethyl)phenyl]nicotinonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)nicotinonitrile: Shares the trifluoromethyl group but lacks the dichlorophenyl and morpholino substitutions.

    2,4-Dichlorophenyl derivatives: Compounds with similar dichlorophenyl groups but different substituents on the nicotinonitrile core.

Uniqueness

4-(2,4-Dichlorophenyl)-2-morpholino-6-[3-(trifluoromethyl)phenyl]nicotinonitrile is unique due to its combination of dichlorophenyl, morpholino, and trifluoromethylphenyl groups, which confer distinct chemical and biological properties. This unique structure makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(2,4-dichlorophenyl)-2-morpholin-4-yl-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl2F3N3O/c24-16-4-5-17(20(25)11-16)18-12-21(14-2-1-3-15(10-14)23(26,27)28)30-22(19(18)13-29)31-6-8-32-9-7-31/h1-5,10-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNCZLWIKFMQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=CC(=N2)C3=CC(=CC=C3)C(F)(F)F)C4=C(C=C(C=C4)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl2F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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